3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid
Description
3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid is a benzo[b][1,4]oxazine derivative featuring a fluorine substituent at the 6-position of the heterocyclic ring and a propanoic acid side chain at the 4-position. The 3-oxo group in the dihydro-oxazine ring is a critical pharmacophore, contributing to electronic and steric properties that influence biological activity .
Properties
IUPAC Name |
3-(6-fluoro-3-oxo-1,4-benzoxazin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO4/c12-7-1-2-9-8(5-7)13(4-3-11(15)16)10(14)6-17-9/h1-2,5H,3-4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJORTOLZTOMCKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic routes and reaction conditions for 3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid are not extensively documented in the available literature. it is typically synthesized through a series of organic reactions involving the formation of the oxazinone ring and subsequent functionalization with a fluoro group and a propanoic acid moiety .
Chemical Reactions Analysis
3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the oxazinone ring or other functional groups.
Substitution: This reaction can replace the fluoro group or other substituents with different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: Limited industrial applications, primarily used in research and development settings.
Mechanism of Action
The mechanism of action for 3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- Synthetic Flexibility: Propanoic acid derivatives are versatile intermediates. For example, Compound 20 is used to synthesize amides (e.g., Compound 1) via coupling reactions, suggesting the target compound could undergo similar modifications .
- Biological Relevance : The benzo[b][1,4]oxazine scaffold is associated with diverse activities, including receptor modulation (D2, H1, 5-HT2A) and antimicrobial effects, depending on substituents .
Physicochemical and Spectral Data
- Spectral Characterization: Benzo[b][1,4]oxazine derivatives are consistently characterized via ¹H/¹³C NMR, IR, and HRMS. For instance, Compound 20 showed δ 2.65–3.25 ppm (propanoic acid chain) and a carbonyl peak at 170–175 ppm in ¹³C NMR .
- Solubility and Stability: The propanoic acid group enhances water solubility compared to ester/amide derivatives. The 6-fluoro substituent may further improve metabolic stability by reducing oxidative degradation .
Biological Activity
3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid (CAS No. 1065678-56-9) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects based on available research data.
The molecular formula of 3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid is , with a molecular weight of 239.20 g/mol. Its structure features a fluoro group and an oxazinone ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H10FNO4 |
| Molecular Weight | 239.20 g/mol |
| IUPAC Name | 3-(6-fluoro-3-oxo-1,4-benzoxazin-4-yl)propanoic acid |
| SMILES | O=C1N(CCC(O)=O)C2=CC(F)=CC=C2OC1 |
| InChI | InChI=1S/C11H10FNO4/c12-7... |
The specific mechanism of action for 3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid is not extensively documented. However, it is hypothesized to interact with various biological targets such as enzymes and receptors due to its functional groups. This interaction may lead to enzyme inhibition or modulation of receptor signaling pathways.
Biological Activities
Research indicates that compounds similar to 3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid exhibit various biological activities including:
- Antimicrobial Activity : Some studies suggest that fluorinated compounds can enhance antimicrobial properties due to their ability to disrupt bacterial membranes.
- Antitumor Effects : Similar oxazinone derivatives have shown promise in inhibiting tumor growth in vitro and in vivo models.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies
A few relevant case studies highlight the potential biological activities of structurally related compounds:
- Antimicrobial Study : A study reported that fluorinated benzoic acids demonstrated significant antibacterial activity against various strains of bacteria. The presence of the fluoro group was crucial for enhancing this activity .
- Antitumor Research : Another study focused on oxazinone derivatives showed that they could inhibit the proliferation of cancer cells in culture. The mechanism was linked to the induction of apoptosis in tumor cells .
Applications in Research
Due to its unique structure, 3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid serves as a valuable building block in medicinal chemistry. Its potential applications include:
- Drug Development : As a lead compound for synthesizing new drugs targeting specific diseases.
- Biological Assays : Used in assays to evaluate enzyme activity or receptor interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
